molecular formula C19H26N4O2 B4775081 N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No. B4775081
M. Wt: 342.4 g/mol
InChI Key: GJRIRUJNDIAQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide is a potent inhibitor of adenosine kinase, an enzyme that catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide increases the levels of extracellular adenosine, which can activate adenosine receptors and modulate various physiological processes, including inflammation, cell proliferation, and neurotransmission.
Biochemical and Physiological Effects:
N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide has also been shown to reduce inflammation and oxidative stress in models of rheumatoid arthritis and multiple sclerosis. In addition, N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide has been shown to improve cognitive function and reduce neuroinflammation in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of adenosine kinase, which allows for the specific modulation of adenosine signaling pathways. N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, the precise mechanisms underlying its effects are not fully understood, which may limit its applicability in certain contexts.

Future Directions

There are several future directions for research on N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide. One area of interest is the development of more potent and selective inhibitors of adenosine kinase. Another area of interest is the investigation of the effects of N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand the mechanisms underlying the effects of N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide in various disease models, which may lead to the identification of new therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide in humans.

Scientific Research Applications

N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-tumor activity in preclinical models of cancer, including melanoma, leukemia, and breast cancer. N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide has also been studied for its anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In addition, N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-15(24)21(2)13-18-20-16-9-5-6-10-17(16)23(18)14-19(25)22-11-7-3-4-8-12-22/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRIRUJNDIAQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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